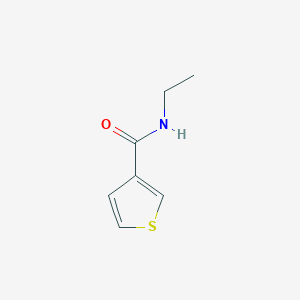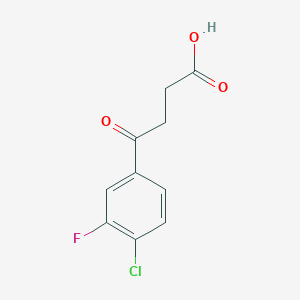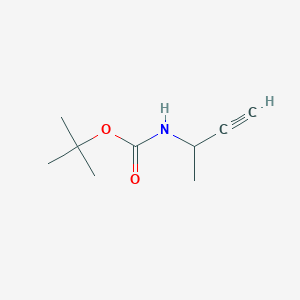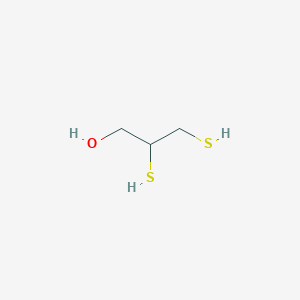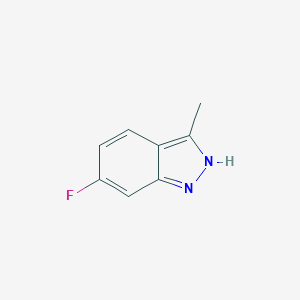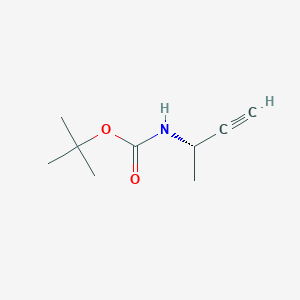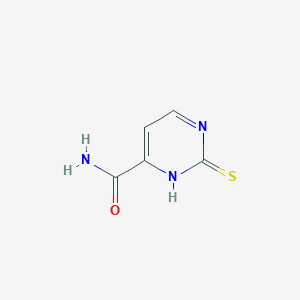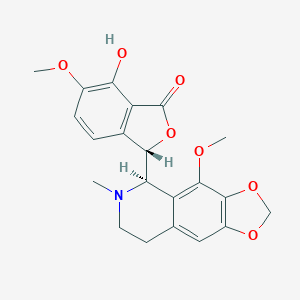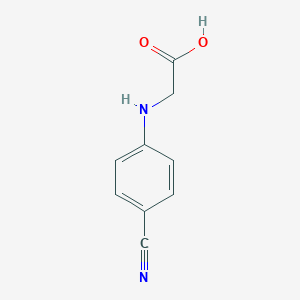
n-(4-Cyanophenyl)glycine
概要
説明
カルモナムナトリウムは、主に様々な細菌感染症の治療に使用されるモノバクタム系抗生物質です。 これは、多くのグラム陰性菌、特に他の抗生物質に抵抗性のある菌株に対して有効であることが知られています . 武田薬品工業株式会社が開発したカルモナムナトリウムは、細菌細胞壁合成を阻害することで、細菌の死滅を引き起こします .
作用機序
カルモナムナトリウムは、細菌の生存に不可欠な細菌細胞壁を標的にして作用します。それは、細菌細胞壁内に位置するペニシリン結合タンパク質(PBP)に特異的に結合します。これらのPBPは、細菌細胞壁のペプチドグリカン層の合成の最終段階において重要な役割を果たします。カルモナムナトリウムがこれらのPBPに結合すると、その機能が阻害され、細胞壁の強度と剛性にとって不可欠なペプチドグリカン鎖の架橋が阻害されます。 この阻害は、細胞壁を弱め、浸透圧のバランスが崩れたために細菌細胞が溶解することにつながります .
準備方法
合成経路と反応条件
カルモナムナトリウムは、β-ラクタム環の形成を含む一連の化学反応によって合成されます。 合成経路は通常、チアゾール誘導体をβ-ラクタム前駆体と制御された条件下で反応させることから始まります . 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用、および化合物の適切な形成を確実にするための特定の温度とpH設定が含まれることがよくあります .
工業生産方法
カルモナムナトリウムの工業生産は、自動化された反応器を使用した大規模な化学合成を伴います。このプロセスには、収率と純度を高くするために、温度、圧力、pHなどの反応パラメータを厳密に制御することが含まれます。 最終生成物は、その後、結晶化と濾過技術によって精製されます .
化学反応の分析
反応の種類
カルモナムナトリウムは、次のような様々な化学反応を起こします。
酸化: カルモナムナトリウムは、特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応により、カルモナムナトリウムは、異なる化学的性質を持つ還元型に変換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な酸と塩基があります。 これらの反応の条件は、目的の生成物によって異なりますが、一般的には制御された温度とpHレベルを伴います .
主要な生成物
科学研究への応用
カルモナムナトリウムは、次のような幅広い科学研究用途があります。
化学: β-ラクタム系抗生物質とその化学的性質を研究するためのモデル化合物として使用されています。
生物学: 細菌細胞壁の合成と抵抗機構に関する研究に用いられています。
医学: 抗生物質耐性菌による感染症の治療における潜在的な用途が研究されています。
科学的研究の応用
Carumonam sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibacterial agents and formulations
類似化合物との比較
カルモナムナトリウムは、モノバクタム系抗生物質のクラスに属し、他の環に融合されていないβ-ラクタム環を特徴としています。類似の化合物には、次のようなものがあります。
アズトレオナム: カルモナムナトリウムと同様の作用機序を持つ別のモノバクタム系抗生物質ですが、化学構造が異なります。
スルファゼシン: カルモナムナトリウムの開発の基礎となった天然産物
カルモナムナトリウムは、β-ラクタマーゼに対して高い耐性を持ち、これらの酵素を産生する細菌に対してより効果的であることが特徴です .
特性
IUPAC Name |
2-(4-cyanoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQMXRCZULRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355883 | |
| Record name | n-(4-cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-26-6 | |
| Record name | N-(4-Cyanophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-(4-cyanophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Cyanophenylamino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-CYANO-PHENYL)-GLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Cyanophenyl)glycine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95LDV9GQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-Cyanophenyl)glycine in the synthesis of Dabigatran etexilate?
A1: this compound serves as a crucial starting material in the synthesis of Dabigatran etexilate []. The paper outlines a synthetic route where this compound reacts with 3-[(3-amino-4-methylaminobenzoyl)(pyridine-2-yl)amino]ethyl propionate through a series of reactions to ultimately yield Dabigatran etexilate. This synthetic approach is deemed advantageous due to its simplicity and the readily available nature of the starting materials [].
Q2: Are there alternative synthetic routes to Dabigatran etexilate that don't utilize this compound?
A2: While the provided research paper focuses on a specific synthetic method utilizing this compound [], exploring alternative synthetic routes for Dabigatran etexilate falls outside the scope of this particular research. It's plausible that other synthetic pathways exist, potentially employing different starting materials and reaction conditions. Investigating such alternative routes would necessitate a comprehensive review of scientific literature and patent databases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
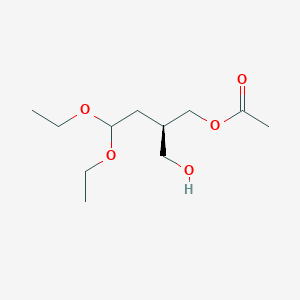

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
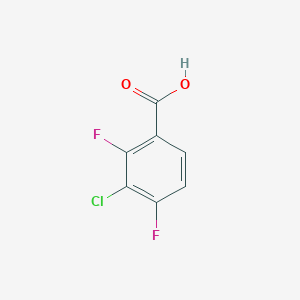
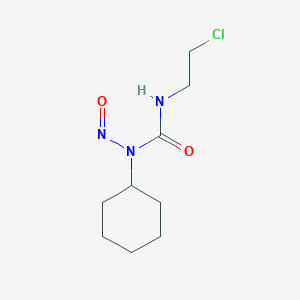
![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
